Welcome to the BenchChem Online Store!
molecular formula C13H12BrNO3 B058113 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone CAS No. 59827-93-9

5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone

Cat. No. B058113
M. Wt: 310.14 g/mol
InChI Key: XWOOUIQZGIEBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04026897

Procedure details

50 g of α-bromobutyric acid bromide (V), 50 g of anhydrous aluminum chloride and 400 ml of carbon disulfide were added to 20 g of 8-hydroxycarbostyril (VI). The resulting mixture was heated at a temperature of 50° C for 13 hours and the carbon disulfide layer was removed by decantation. Crushed ice was added to the residue to crystallize the product, and the crystals thus formed were filtered, washed with water and then recrystallized from methanol to obtain 27 g of 5-(α-bromobutyryl)-8-hydroxycarbostyril (VI) having a melting point of 218°-219° C (with coloring and decomposition).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH3:7])[C:3](Br)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[OH:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[NH:21][C:20](=[O:23])[CH:19]=[CH:18]2>C(=S)=S>[Br:1][CH:2]([CH2:6][CH3:7])[C:3]([C:16]1[CH:15]=[CH:14][C:13]([OH:12])=[C:22]2[C:17]=1[CH:18]=[CH:19][C:20](=[O:23])[NH:21]2)=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC(C(=O)Br)CC
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(NC12)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the carbon disulfide layer was removed by decantation
ADDITION
Type
ADDITION
Details
Crushed ice was added to the residue
CUSTOM
Type
CUSTOM
Details
to crystallize the product
CUSTOM
Type
CUSTOM
Details
the crystals thus formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=C2C=CC(NC2=C(C=C1)O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.